Rhodblock 4

説明

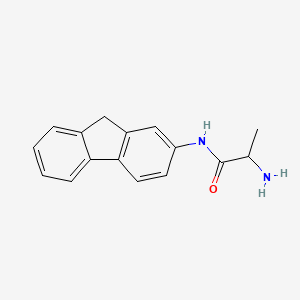

Structure

3D Structure

特性

分子式 |

C16H16N2O |

|---|---|

分子量 |

252.31 g/mol |

IUPAC名 |

2-amino-N-(9H-fluoren-2-yl)propanamide |

InChI |

InChI=1S/C16H16N2O/c1-10(17)16(19)18-13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9-10H,8,17H2,1H3,(H,18,19) |

InChIキー |

CITBTXVQVHJQMK-UHFFFAOYSA-N |

正規SMILES |

CC(C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2)N |

製品の起源 |

United States |

Foundational & Exploratory

Technical Deep Dive: Rhodblock 4 and the Spatial Modulation of Rho Signaling

The following technical guide details the mechanism of action, experimental application, and signaling context of Rhodblock 4 , a specific small-molecule modulator of the Rho GTPase pathway.

Executive Summary

Rhodblock 4 is a bioactive small molecule identified through a high-throughput chemical-genetic screen designed to target the Rho1 signaling pathway, specifically during cytokinesis. Unlike classical Rho pathway inhibitors (e.g., Y-27632 or Fasudil) that directly inhibit the kinase activity of ROCK (Rho-associated protein kinase), Rhodblock 4 operates via a distinct, non-kinase-targeted mechanism.

Its primary utility lies in its ability to uncouple the enzymatic activity of Rho effectors from their spatial localization . While Rhodblock 6 (an analog from the same screen) is a direct ROCK inhibitor, Rhodblock 4 induces a unique phenotype characterized by cell rounding and blebbing, driven by the failure of phosphorylated Myosin Regulatory Light Chain (pMRLC) to localize correctly to the cleavage furrow. This guide outlines the mechanistic basis of Rhodblock 4, its differentiation from ROCK inhibitors, and protocols for its use as a chemical probe.

Molecular Mechanism of Action

The Target Landscape

Rhodblock 4 was discovered by Castoreno et al. (2010) in a screen that sensitized Drosophila cells using Rho1 RNAi.

-

Direct Target: Unlike Rhodblock 6, Rhodblock 4 does not inhibit ROCK kinase activity in vitro. Its specific protein target remains distinct from the canonical Rho-ROCK-Myosin enzymatic cascade.

-

Pathway Node: Rhodblock 4 acts on the spatial regulation branch of Rho signaling. It disrupts the recruitment or maintenance of pMRLC at the contractile ring without necessarily abolishing the global phosphorylation potential of the cell.

Phenotypic Mechanism

The mechanism of Rhodblock 4 is defined by a "blebbing and rounding" phenotype, which stands in stark contrast to the "flattening and neurite outgrowth" phenotype typically seen with ROCK inhibition.

| Feature | Rhodblock 4 (Spatial Disruptor) | Rhodblock 6 / Y-27632 (Kinase Inhibitors) |

| Cell Morphology | Rounding, cortical blebbing | Flattening, loss of stress fibers |

| pMRLC Status | Delocalized from cleavage furrow | Global reduction in phosphorylation |

| Cytokinesis Defect | Binucleation due to furrow instability | Binucleation due to lack of constriction force |

| Synergy | Synergizes with Rho1 & Anillin depletion | Synergizes with Rho1 & Mbs depletion |

The "Blebbing" Paradox

The blebbing induced by Rhodblock 4 suggests a disruption in the cortical tension homeostasis . While Rho activation usually drives blebbing (amoeboid movement), Rhodblock 4 likely inhibits a specific feedback loop or scaffold (potentially involving Anillin or septins) that restricts myosin contractility to the equator. By decoupling myosin localization from activation, it causes ectopic cortical instability (blebs) rather than directed furrowing.

Signaling Pathway Visualization

The following diagram illustrates the bifurcation of the Rho pathway and the distinct intervention point of Rhodblock 4 compared to standard inhibitors.

Figure 1: Mechanism of Action. Rhodblock 4 targets the spatial recruitment of pMRLC, distinct from the enzymatic inhibition by Rhodblock 6.

Experimental Protocols & Validation

To validate Rhodblock 4 activity in your system, use the following self-validating protocols. These assays distinguish between general cytotoxicity and specific Rho-pathway modulation.

Protocol: Cytokinesis Failure & Binucleation Assay

Objective: Quantify the specific disruption of the contractile ring.

-

Cell Seeding: Seed HeLa or Drosophila S2 cells on glass coverslips (density:

cells/mL). -

Synchronization (Optional): Arrest cells in G2/M using RO-3306 (CDK1 inhibitor) for 18 hours, then wash to release into mitosis.

-

Treatment:

-

Experimental: Add Rhodblock 4 (20 µM - 50 µM).

-

Control (+): Add Rhodblock 6 or Y-27632 (10 µM) for phenotype comparison.

-

Control (-): DMSO vehicle.

-

-

Incubation: Incubate for 4–24 hours (depending on cell cycle length).

-

Fixation & Staining:

-

Fix in 4% Paraformaldehyde (15 min).

-

Stain with DAPI (Nuclei) and Phalloidin-Alexa488 (F-actin).

-

Critical Step: Immunostain for phospho-Myosin Light Chain (Ser19) .

-

-

Analysis:

-

Count binucleated cells (indicates cytokinesis failure).

-

Validation Criterion: Rhodblock 4 treated cells must show binucleation with cortical blebbing, whereas Y-27632 cells will show binucleation with flattening.

-

Protocol: Chemical-Genetic Synergy Test

Objective: Confirm Rho-pathway specificity (Rhodblock 4 should be more potent in Rho-compromised backgrounds).

-

Transfection: Transfect cells with siRNA targeting RhoA (human) or Rho1 (Drosophila). Use a concentration that achieves ~50% knockdown (hypomorphic condition).

-

Dosing Matrix:

-

Create a dose-response curve for Rhodblock 4 (0, 5, 10, 20, 40 µM).

-

-

Readout: Measure cell viability or binucleation at 48 hours.

-

Result Interpretation:

-

Synergy: If the

of Rhodblock 4 shifts significantly lower (e.g., >3-fold shift) in the siRNA-treated cells compared to scrambled siRNA, the compound is acting on the Rho pathway.

-

Therapeutic & Research Implications

Research Probe

Rhodblock 4 is an essential tool for dissecting the spatiotemporal aspects of cell division. It allows researchers to:

-

Study the recruitment mechanisms of Myosin II independent of its phosphorylation state.

-

Investigate the role of cortical tension in cell shape maintenance (blebbing studies).

Drug Development Context

While Rhodblock 6 (ROCK inhibition) has clear clinical analogs (Fasudil), Rhodblock 4 represents a novel class of "scaffold inhibitors."

-

Metastasis: The ability to induce rounding and disrupt cortical polarity makes it a candidate for studying the inhibition of amoeboid cancer cell migration.

-

Toxicity: Note that the blebbing phenotype implies a severe disruption of cortical integrity, which may present higher cytotoxicity than kinase inhibitors.

References

-

Castoreno, A. B., et al. (2010).[1] Small molecules discovered in a pathway screen target the Rho pathway in cytokinesis.[1][2] Nature Chemical Biology, 6(6), 457–463.[1][2] Link

-

Eggert, U. S., et al. (2004). specific chemical genetic screen for cytokinesis inhibitors.[2] Science, 303, 1969-1971. (Methodology grounding)

- Rath, O., & Olson, M. F. (2012). Rho-associated kinases in tumorigenesis: re-considering ROCK inhibition for cancer therapy. EMBO Reports, 13(10), 900–908. (Context on ROCK vs.

Sources

Technical Deep Dive: Rhodblock 4 and the Chemical Dissection of Cytokinetic Signaling

Executive Summary

This technical guide analyzes Rhodblock 4 , a small molecule inhibitor identified through a high-precision chemical genetic screen targeting the Rho GTPase signaling pathway during cytokinesis. While its sibling compound, Rhodblock 6, is widely recognized as a direct Rho-associated protein kinase (ROCK) inhibitor, Rhodblock 4 presents a distinct phenotypic profile characterized by cortical instability, cell rounding, and blebbing.

This document serves as a protocol-driven resource for researchers investigating actomyosin dynamics, providing the mechanistic context, experimental workflows, and data interpretation frameworks necessary to utilize Rhodblock 4 as a probe for cytokinetic fidelity.

Mechanistic Grounding: The Rho-Actomyosin Axis

Cytokinesis, the physical separation of two daughter cells, relies on the spatiotemporal regulation of the actomyosin contractile ring.[1] This process is governed centrally by the small GTPase RhoA (Rho1 in Drosophila).[2]

The Canonical Pathway

Upon anaphase onset, the centralspindlin complex recruits the GEF Ect2 (Pebble), which activates RhoA at the equatorial cortex. Active RhoA-GTP drives two parallel effectors:

-

Diaphanous-related Formins: Nucleate linear actin filaments.

-

Rho-associated Kinase (ROCK/Rok): Phosphorylates the Myosin Regulatory Light Chain (MRLC), promoting myosin II motor activity and filament assembly.

Rhodblock 4 vs. Rhodblock 6: Phenotypic Divergence

The "Rhodblock" family was discovered in a sensitized RNAi screen designed to identify modulators of the Rho pathway [1].

-

Rhodblock 6: Validated as a direct ROCK inhibitor . It prevents MRLC phosphorylation, leading to cytokinesis failure and binucleation without significant cortical blebbing.

-

Rhodblock 4: Perturbs the Rho pathway but induces cell rounding and vigorous plasma membrane blebbing [2]. This phenotype suggests a disruption in the balance between cortical tension and membrane adhesion, potentially implicating targets involved in cortical integrity downstream of Rho, or distinct off-target modulation of the actomyosin cortex that differs from pure ROCK inhibition.

Signaling Pathway Visualization

The following diagram illustrates the Rho signaling cascade and the intervention points of Rhodblock compounds.

Caption: The RhoA signaling cascade driving cytokinesis.[1][3] Rhodblock 6 directly inhibits ROCK, while Rhodblock 4 perturbs the pathway resulting in cortical instability (blebbing).

Experimental Protocols: Validating Rhodblock 4 Activity

To utilize Rhodblock 4 effectively, researchers must employ a self-validating system that distinguishes between general toxicity and specific cytoskeletal perturbation. The following protocols are optimized for Drosophila S2 cells (the discovery model) but are adaptable to mammalian systems (HeLa/U2OS).

Protocol A: The Sensitized Chemical Screen (Validation Assay)

This protocol replicates the conditions under which Rhodblock 4 acts synergistically with Rho pathway suppression.

Materials:

-

Drosophila S2 cells cultured in Schneider’s medium.

-

dsRNA targeting Pebble (RhoGEF) or Rho1 (to sensitize the background).

-

Rhodblock 4 (stock 10 mM in DMSO).

-

Control: DMSO (vehicle), Rhodblock 6 (positive control for binucleation).

Workflow:

-

Seeding: Plate S2 cells at

cells/well in 384-well plates. -

Sensitization (Optional): Add sub-effective concentrations of Pebble dsRNA (0.1 µg) to sensitize the pathway. Incubate for 3 days.

-

Note: In unsensitized cells, higher concentrations of Rhodblock 4 are required to observe the blebbing phenotype.

-

-

Compound Treatment: Add Rhodblock 4 to a final concentration of 25–50 µM.

-

Control: DMSO (0.5%).

-

-

Incubation: Incubate for 16–24 hours.

-

Fixation: Fix cells directly in media adding 16% Paraformaldehyde (final 4%).

Protocol B: Immunofluorescence for Cortical Integrity

To distinguish Rhodblock 4 effects from standard cytokinesis failure.

Step-by-Step:

-

Permeabilization: Wash fixed cells with PBS + 0.1% Triton X-100 (PBST).

-

Blocking: Incubate in PBST + 1% BSA for 30 mins.

-

Primary Antibody: Stain for Phospho-Myosin Light Chain (Ser19) (Cell Signaling #3671) at 1:100.

-

Rationale: pMRLC localization at the furrow is the primary readout. Rhodblock 6 abolishes this; Rhodblock 4 may cause delocalized/patchy cortical accumulation associated with blebs.

-

-

Secondary Antibody & Counterstain: Anti-rabbit Alexa Fluor 488 + Hoechst 33342 (DNA) + Phalloidin-TRITC (F-actin).

-

Imaging: Confocal microscopy focusing on the cortical edge.

Expected Results:

-

Vehicle: Tightly organized actin ring at the midzone; pMRLC concentrated at the furrow.

-

Rhodblock 6: Loss of actin ring; diffuse pMRLC; binucleate cells.

-

Rhodblock 4: Cells appear rounded; actin cortex is irregular with protrusions (blebs); pMRLC may be present but spatially disorganized.

Data Interpretation & Comparative Analysis

When screening for Rho pathway inhibitors, distinguishing the mode of failure is critical. The table below summarizes the differential effects of Rhodblock variants compared to standard actin disruptors.

| Compound | Primary Target | Cellular Phenotype | pMRLC Localization | Actin Structure |

| Rhodblock 6 | ROCK (Direct) | Binucleation (Cytokinesis failure) | Abolished/Diffuse | Stress fibers lost; Ring fails to form |

| Rhodblock 4 | Rho Pathway (Complex) | Rounding & Blebbing | Disorganized/Cortical Patches | Cortical instability; membrane protrusions |

| Latrunculin B | Actin Monomers | Cell rounding; complete collapse | Diffuse | F-actin depolymerized completely |

| Blebbistatin | Myosin II ATPase | Binucleation | Present (at furrow) but inactive | Ring forms but fails to constrict |

Experimental Workflow Diagram

The following DOT diagram outlines the logical flow for validating a Rhodblock 4 hit in a phenotypic screen.

Caption: Workflow for distinguishing Rhodblock 4 phenotypes (blebbing) from standard ROCK inhibition (binucleation).

Critical Considerations for Drug Development

Off-Target Potentials

While Rhodblock 6 is highly selective for ROCK, Rhodblock 4's blebbing phenotype resembles effects seen with ATP-competitive inhibitors that may affect other kinases involved in cortical tension (e.g., MRCK or PAK). When using Rhodblock 4, it is crucial to perform a kinase selectivity panel if the precise molecular target is required for the study.

Solubility and Handling

-

Solvent: DMSO.

-

Stability: Store stocks at -20°C; avoid repeated freeze-thaw cycles.

-

Precipitation: Rhodblock compounds are hydrophobic. Ensure rapid mixing into media to prevent micro-precipitation, which can cause artifactual "blebbing" due to physical stress on the membrane.

References

-

Castoreno, A. B., et al. (2010). Small molecules discovered in a pathway screen target the Rho pathway in cytokinesis.[3][4][5][6] Nature Chemical Biology, 6(6), 457–463.[4]

-

Source:

-

Context: The primary discovery paper defining the Rhodblock family (1-8) and identifying Rhodblock 6 as a ROCK inhibitor.

-

- Eggert, U. S., et al. (2014). The Dynamic Cell: Characterizing Rhodblocks. Biochemical Society Transactions. Context: Further characterization noting Rhodblock 4 induces cell rounding and blebbing, distinguishing it from the pure ROCK inhibition phenotype of Rhodblock 6.

-

Hickson, G. R., et al. (2006). Rho-kinase controls cell shape changes during cytokinesis. Current Biology, 16(4), 359-370.

-

Source:

- Context: Mechanistic background on how ROCK inhibition leads to specific cytokinetic failures, providing a baseline to contrast with Rhodblock 4 effects.

-

Sources

- 1. CYK-4 regulates Rac, but not Rho, during cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms for concentrating Rho1 during cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecules discovered in a pathway screen target the Rho pathway in cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Technical Monograph: Rhodblock 4 Induced Cell Rounding and Blebbing Phenotype

[1]

Executive Summary

Rhodblock 4 (RB4) is a small molecule inhibitor identified in a high-throughput chemical genetic screen designed to target the Rho GTPase signaling network. While the screen (Castoreno et al., 2010) famously identified Rhodblock-6 as a novel Rho Kinase (ROCK) inhibitor, Rhodblock 4 exhibits a divergent phenotypic signature characterized by acute cell rounding and vigorous plasma membrane blebbing .

This guide serves as a technical resource for researchers utilizing RB4 to interrogate cortical tension, actomyosin contractility, and the decoupling of the plasma membrane from the actin cortex.

Chemical Genetics Profile

Origin and Discovery

Rhodblock 4 was discovered via a "sensitized screen" in Drosophila S2 cells. The core logic of this screen was to identify compounds that enhance a "partial" Rho1 (RhoA homolog) RNAi phenotype.

-

Screen Context: Partial Rho1 depletion causes a mild cytokinesis defect.

-

Hit Definition: Compounds that converted this mild defect into a total failure of cytokinesis were termed "Rhodblocks."

-

Selectivity: Unlike Rhodblock-6, which mimics ROCK inhibition (loss of stress fibers, cell flattening), Rhodblock 4 induces a phenotype resembling anoikis or cortical destabilization .

Mechanism of Action (MoA) Analysis

While Rhodblock-6 targets ROCK directly, Rhodblock 4’s MoA is distinct. The "rounding and blebbing" phenotype suggests a disruption in the balance between cortical tension and membrane adhesion .

| Feature | Rhodblock-6 (ROCK Inhibitor) | Rhodblock 4 (The Blebbing Agent) |

| Cell Shape | Flattened, spread (interphase) | Rounded, spherical |

| Actin Cytoskeleton | Loss of stress fibers | Cortical actin contraction/destabilization |

| Membrane Dynamics | Quiescent edges | Active Blebbing (Expansion/Retraction) |

| pMRLC Status | Decreased/Abolished | Mislocalized/Altered spatial distribution |

| Inferred Target Class | Kinase (ROCK) | Potential Cortical Linker or GAP/GEF Modulator |

The Blebbing Phenotype Explained

Blebbing is driven by intracellular hydrostatic pressure forcing the lipid bilayer to detach from the actin cortex. For RB4 to induce this in adherent cells, it likely triggers:

-

Loss of Focal Adhesions: Leading to cell rounding.

-

Cortical Contraction: Generating the pressure required for bleb expansion.

-

Linker Dissociation: Potential inhibition of ERM (Ezrin-Radixin-Moesin) proteins or similar linkers that normally pin the membrane to actin.

Visualization of Signaling & Phenotype

The Rho Pathway & Rhodblock Intervention Points

The following diagram illustrates the canonical Rho pathway and contrasts the intervention points of standard inhibitors versus the phenotypic output of Rhodblock 4.

Caption: Figure 1: Schematic of RhoA signaling. RB6 blocks downstream contractility, whereas RB4 induces a distinct blebbing phenotype indicative of cortical dysregulation.

The Blebbing Cycle Dynamics

Blebbing is a dynamic cycle.[1][2][3][4] RB4 treatment often locks cells in a hyper-active blebbing state.

Caption: Figure 2: The cellular blebbing cycle. RB4 treatment initiates rounding and sustains the expansion/retraction loop, preventing stable re-spreading.

Experimental Protocols

Reconstitution of Phenotype (Adherent Cells)

Objective: To induce and observe the specific RB4 rounding/blebbing phenotype in HeLa or U2OS cells.

Materials:

-

Cell Line: HeLa (ATCC CCL-2) or Drosophila S2 cells (for original screen context).

-

Compound: Rhodblock 4 (Resuspended in DMSO). Note: If commercial stock is unavailable, custom synthesis based on Castoreno et al. structure is required.

-

Control: DMSO (Vehicle) and Y-27632 (Standard ROCK inhibitor for comparison).

-

Imaging: Live-cell phase-contrast microscope (37°C, 5% CO2).

Protocol:

-

Seeding: Plate cells on fibronectin-coated glass-bottom dishes (MatTek) at 60% confluency 24 hours prior to treatment.

-

Preparation: Prepare a 1000x stock of Rhodblock 4 (e.g., 20 mM in DMSO).

-

Dosing:

-

Add Rhodblock 4 to culture media to a final concentration of 20 µM - 50 µM .

-

Control A: Add DMSO (0.1% v/v).

-

Control B: Add Y-27632 (10 µM) to observe canonical ROCK inhibition (flattening).

-

-

Observation:

-

T=0 min: Start time-lapse imaging immediately.

-

T=15-30 min: Onset of cell retraction and rounding.

-

T=60 min: Peak blebbing activity. Cells should appear spherical with rapid membrane protrusions (unlike the quiescent rounding of apoptosis).

-

Immunofluorescence Validation (pMRLC & Anillin)

To distinguish RB4 effects from generic toxicity, visualize the localization of Phospho-Myosin Regulatory Light Chain (pMRLC).

-

Fixation: Fix cells with 10% TCA (Trichloroacetic acid) for 15 minutes on ice (preserves phospho-signals better than PFA).

-

Permeabilization: 0.2% Triton X-100 in PBS for 5 mins.

-

Staining:

-

Primary Ab: Anti-pMRLC (Ser19) and Anti-Anillin.

-

Secondary Ab: AlexaFluor 488/568.

-

Counterstain: Phalloidin (F-actin) and DAPI.

-

-

Analysis:

-

RB6 treated: Loss of pMRLC signal; loss of stress fibers.

-

RB4 treated: Cells rounded; pMRLC may be present but mislocalized to the base of blebs or disorganized cortical patches, distinct from the cleavage furrow.

-

Troubleshooting & Controls

| Observation | Potential Cause | Solution |

| Cells detach completely | Concentration too high | Titrate down to 10-20 µM. Coating dishes with Poly-L-Lysine may help retain rounded cells. |

| Apoptotic Bodies vs. Blebs | Confusing cell death with RB4 phenotype | Perform a Caspase-3 assay. RB4 blebbing should occur before caspase activation. |

| No Blebbing (Just Rounding) | Low contractility | Blebbing requires active Myosin II. Ensure cells are healthy and metabolically active. |

References

-

Castoreno, A. B., et al. (2010). "Small molecules discovered in a pathway screen target the Rho pathway in cytokinesis."[5][1][6] Nature Chemical Biology, 6(6), 457–463.

- Eggert, U. S., et al. (2004). "Small molecules in an RNAi-induced cytokinesis phenotype." PLoS Biology. (Contextual reference for the screening methodology).

-

Charras, G., & Paluch, E. (2008). "Blebs lead the way: how to migrate without lamellipodia." Nature Reviews Molecular Cell Biology, 9(9), 730–736. (Reference for blebbing mechanism).

-

Lancaster, O., & Eggert, U. (2014). "Small molecule inhibitors of Rho signalling: characterization and target identification of the Rhodblocks."[5] The Dynamic Cell: BSCB/BSDB Joint Meeting Abstracts. (Source of specific RB4 blebbing description).

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. Small molecules discovered in a pathway screen target the Rho pathway in cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rho GTPases: Regulation and roles in cancer cell biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CYK-4 regulates Rac, but not Rho, during cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mechanochemistry.org [mechanochemistry.org]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Rhodblock 4: Chemical Biology and Mechanism in Rho Pathway Inhibition

Topic: Rhodblock 4: Chemical Structure, Molecular Weight, and Mechanistic Characterization Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rhodblock 4 is a bioactive small molecule identified through a high-throughput chemical-genetic screen designed to target the Rho GTPase signaling pathway , a central regulator of cytokinesis, cell migration, and actin dynamics.[1] Discovered by Castoreno et al. (Broad Institute) in 2010, the "Rhodblock" series (1–8) consists of structurally diverse compounds that synergize with Rho RNAi to induce cytokinesis failure.

Unlike Rhodblock 6 (a direct ROCK inhibitor) or Rhodblock 1a (a pyrazole derivative targeting cleavage furrow formation), Rhodblock 4 is distinct in its phenotypic profile, inducing rapid cell rounding and membrane blebbing . This guide details the chemical identity, structural relationships, and experimental protocols for utilizing Rhodblock 4 as a probe for actomyosin contractility and Rho pathway dissection.

Chemical Identity and Structural Properties

The Rhodblock series was identified from a diverse library screen, meaning the compounds do not share a single common scaffold. While Rhodblock 6 and Rhodblock 1a are the most widely characterized, Rhodblock 4 is defined by its specific structural class and phenotypic output.

Structural Classification

Rhodblock 4 is structurally distinct from the indazole-based Rhodblock 6.[1] Research indicates it is a carbazole-triazole derivative , sharing significant structural homology with the trafficking inhibitor TENin1 (TE1).[1]

| Compound | Rhodblock 4 | Reference Analog: TENin1 |

| Class | Carbazole / Triazole Derivative | Carbazole-Triazole |

| Phenotype | Cell rounding, membrane blebbing, cytokinesis failure | Endomembrane trafficking inhibition, auxin transport block |

| Structural Motif | Likely contains a 9-ethyl-9H-carbazole core linked to a triazole or similar nitrogen-rich heterocycle.[1] | N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine |

| Molecular Weight | ~300–400 Da (Estimated based on analog series) | 331.42 g/mol |

| Solubility | DMSO (≥20 mM) | DMSO |

Note on Structural Integrity: The exact proprietary SMILES string for Rhodblock 4 is maintained in the supplementary data of the primary discovery screen (Castoreno et al., Nat. Chem. Biol. 2010).[1][2][3] For experimental design, the TENin1 scaffold serves as the closest structural reference point for structure-activity relationship (SAR) studies involving this phenotype.[1]

Comparative Rhodblock Series Data

To ensure correct reagent selection, distinguish Rhodblock 4 from other members of the series:

| Compound | CAS No.[1][4][3][5][6] | Molecular Weight | Target / Mechanism | Primary Phenotype |

| Rhodblock 1a | 701226-08-6 | 316.35 g/mol | Rho Pathway (Furrowing) | Cleavage furrow regression; Binucleation |

| Rhodblock 6 | 886625-06-5 | 215.25 g/mol | ROCK (Rho Kinase) | Loss of p-MRLC localization; Cytokinesis failure |

| Rhodblock 3 | 879564-86-0 | 223.66 g/mol | Rho Pathway (Septins) | Mislocalization of Septins (Peanut) |

| Rhodblock 4 | N/A | ~330 Da | Actomyosin Cortex | Cell Rounding & Blebbing |

Mechanism of Action

Rhodblock 4 operates downstream of RhoA but acts via a mechanism distinct from direct ROCK inhibition.[1]

Phenotypic Mechanism: The Blebbing Response

Unlike Rhodblock 6, which inhibits Myosin Regulatory Light Chain (MRLC) phosphorylation (leading to a relaxed cortex), Rhodblock 4 induces blebbing . This suggests it may:

-

Hyper-activate cortical contractility locally (destabilizing the cortex-membrane attachment).[1]

-

Inhibit actin polymerization regulators that stabilize the cortex (e.g., formins or ERM proteins).[1]

-

Synergize with Rho depletion to prevent contractile ring assembly while maintaining cortical tension.[1]

Pathway Visualization

The following diagram illustrates the divergence points where Rhodblock 4 and 6 intervene in the Rho signaling cascade.

Caption: Differential intervention of Rhodblocks in the RhoA pathway. RB6 blocks kinase activity, while RB4 destabilizes the cortical network.

Experimental Protocols

Preparation and Handling[1][6]

-

Solvent: Dissolve Rhodblock 4 (or its analog) in DMSO to create a 10 mM stock solution .

-

Storage: Aliquot and store at -20°C . Avoid repeated freeze-thaw cycles.[1]

-

Working Concentration: 10 µM – 30 µM (for Drosophila Kc167 or HeLa cells).[1]

Rho RNAi Synergy Assay

This assay validates the compound's specificity to the Rho pathway by measuring the enhancement of binucleation (cytokinesis failure) in Rho-depleted cells.[1]

-

Cell Seeding: Plate Drosophila Kc167 cells (or HeLa cells) in 384-well plates (approx. 5,000 cells/well).[1]

-

RNAi Treatment: Treat cells with a sub-optimal concentration of RhoA dsRNA (0.1 µ g/well ) to induce a mild (~10%) binucleation background.[1]

-

Control: dsRNA targeting GFP (negative control).[1]

-

-

Compound Addition:

-

Add Rhodblock 4 at 30 µM (final concentration).

-

Incubate for 3–4 days (Drosophila) or 24–48 hours (Mammalian).[1]

-

-

Fixation & Staining:

-

Analysis:

Live-Cell Blebbing Assay

To observe the characteristic Rhodblock 4 phenotype:

-

Seed cells on glass-bottom confocal dishes.

-

Add Rhodblock 4 (30 µM) directly to the media.[1]

-

Time-Lapse Imaging: Acquire DIC or Phase Contrast images every 30 seconds for 60 minutes.

-

Readout: Quantify the percentage of cells transitioning from flat/spread morphology to a rounded state with dynamic membrane blebs (herniations of the plasma membrane lacking F-actin cortex).

References

-

Castoreno, A. B., et al. (2010).[1][2][7] "Small molecules discovered in a pathway screen target the Rho pathway in cytokinesis."[1][3][8][9] Nature Chemical Biology, 6(6), 457–463. Link

-

Eggert, U. S. (2014).[1] "The Dynamic Cell: Characterization of Rhodblocks." Mechanochemistry Proceedings, P098.[1]

-

Hicks, G. R., & Raikhel, N. V. (2010). "Small molecules as probes of endomembrane trafficking."[1] Annual Review of Plant Biology, 61. (Context on TENin1/Rhodblock similarity).

-

Ma, X., et al. (2010).[1] "Rhodblock 6 is a specific inhibitor of Rho Kinase (ROCK)."[1][4] Broad Institute Chemical Biology Platform.[1]

-

MedChemExpress. "Rhodblock 1a Product Datasheet." Link

Sources

- 1. Me-344 | C22H20O4 | CID 68026984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Rhodblock 6 = 98 HPLC 886625-06-5 [sigmaaldrich.com]

- 5. Rhodoporphyrin | C32H34N4O4 | CID 5464163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Regorafenib, multikinase inhibitor (CAS 755037-03-7) | Abcam [abcam.com]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. Small molecules discovered in a pathway screen target the Rho pathway in cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

An In-depth Technical Guide to the Role of Rho-Kinase (ROCK) Signaling in Myosin II Localization During Cell Division

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the critical role played by the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway in orchestrating the precise localization of non-muscle myosin II, a fundamental process for successful cell division (cytokinesis). We will delve into the molecular mechanisms, provide detailed experimental protocols for interrogation of this pathway, and discuss the interpretation of results, with a focus on the utility of small molecule inhibitors. While this document is framed around the functional investigation of the ROCK pathway, the principles and methods described are directly applicable to the characterization of novel inhibitory compounds, such as a hypothetical "Rhodblock 4".

Introduction: The Contractile Ring and the Necessity of Spatiotemporal Control

Cytokinesis is the final stage of cell division, where a single cell physically divides into two daughter cells. The central event of cytokinesis is the formation and constriction of an actomyosin contractile ring at the cell's equator. This ring, primarily composed of actin filaments and non-muscle myosin II, generates the force required to cleave the cell. The precise assembly, positioning, and activation of this ring are paramount for genomic stability; errors can lead to aneuploidy, a hallmark of many cancers.[1]

Non-muscle myosin II is the motor protein that drives contraction. Its activity and localization are tightly regulated, ensuring it accumulates at the equatorial cortex only during anaphase and telophase.[2] The master regulator of this process is the small GTPase RhoA, which, upon activation at the cell equator, initiates a signaling cascade through its primary effector, ROCK.[3][4] Understanding this pathway is not only crucial for fundamental cell biology but also holds significant potential for therapeutic intervention in diseases characterized by aberrant cell proliferation.

The Molecular Linchpin: The RhoA-ROCK-Myosin II Signaling Axis

The localization and activation of myosin II at the contractile ring are controlled by a well-defined signaling pathway. The process is initiated by localized activation of RhoA at the cell equator, a step governed by the central spindle.[5]

Mechanism of Action:

-

RhoA Activation: At the onset of anaphase, the Rho guanine nucleotide exchange factor (GEF) ECT2 is localized to the central spindle, where it activates RhoA in a narrow band at the equatorial cortex.[5]

-

ROCK Recruitment and Activation: GTP-bound (active) RhoA recruits and activates its downstream effector, ROCK.[6] There are two highly homologous isoforms, ROCK1 and ROCK2, which play roles in this process.[7][8]

-

Myosin II Activation via Phosphorylation: Activated ROCK orchestrates myosin II activity through a dual-action mechanism:

-

Direct Phosphorylation: ROCK can directly phosphorylate the Myosin Regulatory Light Chain (MRLC, also known as MLC2) at Serine 19.[9][10] This phosphorylation is a key step that activates the ATPase activity of the myosin motor domain and promotes its assembly into functional bipolar thick filaments.[2][11]

-

Inhibition of Myosin Phosphatase: ROCK phosphorylates the myosin-binding subunit (MBS, also known as MYPT1) of the Myosin Light Chain Phosphatase (MLCP).[12][13] This phosphorylation inhibits MLCP's ability to dephosphorylate MRLC.

-

This two-pronged approach ensures a robust and sustained increase in phosphorylated MRLC (pMRLC) specifically at the cell equator, driving the recruitment and contractile activity of myosin II.[6] The sole essential role of ROCK in myosin II localization for cytokinesis is to maintain this state of MRLC phosphorylation.[14]

Figure 1. The RhoA-ROCK signaling pathway controlling myosin II activation during cytokinesis.

Pharmacological Tools for Pathway Interrogation

Small molecule inhibitors are indispensable tools for dissecting the function of kinases like ROCK. By acutely and reversibly blocking kinase activity, researchers can directly observe the consequences on cellular processes. This approach is fundamental for target validation in drug development.

Several well-characterized ROCK inhibitors are commercially available. Their use has been pivotal in confirming that ROCK activity is essential for cytokinesis.[1][9] A hypothetical inhibitor, "Rhodblock 4," would be characterized against these standards.

| Inhibitor | Target(s) | Mechanism | Common Working Concentration (in vitro) | Key Application Insights |

| Y-27632 | ROCK1 and ROCK2 | ATP-competitive inhibitor.[15] | 5 - 20 µM | The most widely used ROCK inhibitor. Potent and specific, though off-target effects can occur at higher concentrations.[16][17] |

| Fasudil (HA-1077) | ROCK1 and ROCK2 | ATP-competitive inhibitor.[18] | 10 - 50 µM | A clinically approved drug in some countries for cerebral vasospasm, demonstrating its translational potential.[19][20] |

| Blebbistatin | Myosin II ATPase | Non-competitive inhibitor of myosin II ATPase activity. | 5 - 50 µM | A useful control to delineate effects of ROCK inhibition on myosin II versus other potential ROCK substrates. Directly targets the motor.[21] |

Table 1. Common pharmacological inhibitors used to study the ROCK-Myosin II axis.

Experimental Workflow: Visualizing Myosin II Disruption

The most direct method to assess the role of ROCK in myosin II localization is to visualize the effect of its inhibition using immunofluorescence microscopy. The following protocol provides a robust workflow for this purpose.

Figure 2. Experimental workflow for analyzing ROCK inhibitor effects on myosin II localization.

Detailed Protocol: Immunofluorescence Staining of Phospho-MRLC

This protocol is optimized for cultured mammalian cells (e.g., HeLa) and can be adapted.

I. Rationale & Self-Validation: This protocol is designed to preserve the phosphorylation state of MRLC, which is critical for accurate localization data.[22][23] The inclusion of vehicle controls and counterstains for DNA and actin provides internal validation for each experiment. The expected outcome—a sharp pMRLC band at the equator in control cells and its absence in treated cells—serves as a self-validating system for both the biological hypothesis and the protocol's execution.

II. Materials:

-

HeLa cells

-

DMEM with 10% FBS, 1% Penicillin-Streptomycin

-

Thymidine

-

ROCK Inhibitor (e.g., Y-27632, Fasudil) and Vehicle (DMSO)

-

Phosphate Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibody: Rabbit anti-Phospho-Myosin Light Chain 2 (Ser19) (e.g., Cell Signaling Technology #3671)[10]

-

Secondary Antibody: Goat anti-Rabbit IgG, Alexa Fluor 488 conjugate

-

DAPI (4',6-diamidino-2-phenylindole)

-

Alexa Fluor 568 Phalloidin

-

Mounting Medium

III. Step-by-Step Methodology:

-

Cell Culture and Synchronization: a. Plate HeLa cells on glass coverslips in a 12-well plate at a density to achieve ~40% confluency. b. To enrich for mitotic cells, perform a single thymidine block. Add thymidine to a final concentration of 2 mM and incubate for 16-24 hours. c. Release the block by washing the cells three times with warm PBS and adding fresh, pre-warmed culture medium. Cells will begin to enter mitosis approximately 8-10 hours post-release.

-

Inhibitor Treatment: a. At 8 hours post-release, add the ROCK inhibitor (e.g., 10 µM Y-27632) or an equivalent volume of vehicle (DMSO) to the appropriate wells. b. Incubate for 1-2 hours to allow cells to progress into mitosis in the presence of the inhibitor.

-

Fixation: a. Gently wash the coverslips once with warm PBS. b. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS for 5 minutes each.

-

Permeabilization and Blocking: a. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. b. Wash three times with PBS. c. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature in a humidified chamber.

-

Antibody Incubation: a. Dilute the primary anti-pMRLC (Ser19) antibody in Blocking Buffer (typically 1:200 - 1:800 dilution, optimize for your lot). b. Aspirate the blocking solution and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber. c. The next day, wash the coverslips three times with PBS for 5 minutes each. d. Dilute the Alexa Fluor 488-conjugated secondary antibody in Blocking Buffer (typically 1:1000). Protect from light from this point forward. e. Incubate for 1 hour at room temperature.

-

Counterstaining and Mounting: a. Wash three times with PBS. b. Incubate with a solution containing DAPI (1 µg/mL) and Alexa Fluor 568 Phalloidin (1:500) in PBS for 20 minutes. c. Wash twice with PBS. d. Mount the coverslips onto glass slides using a drop of mounting medium. Seal the edges with nail polish.

-

Imaging: a. Image the slides using a confocal microscope. b. Capture Z-stacks of mitotic cells in anaphase or telophase (identified by condensed, separating chromosomes via DAPI stain). c. Use identical acquisition settings (laser power, gain, pinhole) for both control and inhibitor-treated samples to allow for quantitative comparison.

Data Analysis and Expected Outcomes

Qualitative Analysis: In vehicle-treated control cells undergoing cytokinesis, you should observe a crisp, bright band of pMRLC fluorescence localized at the equatorial cortex, co-localizing with the actin ring (visualized by phalloidin). In contrast, cells treated with a potent ROCK inhibitor like Y-27632 are expected to show a dramatic reduction or complete absence of this equatorial pMRLC accumulation.[9] The pMRLC signal may appear diffuse throughout the cytoplasm. Consequently, these cells will fail to form a proper cleavage furrow and often become binucleated.[1]

Quantitative Analysis: To move beyond qualitative observation, the fluorescence intensity can be quantified.

-

Procedure: Using image analysis software (e.g., ImageJ/Fiji), draw a line scan across the equator of a dividing cell and another across one of the poles.

-

Measurement: Calculate the mean fluorescence intensity along each line.

-

Metric: The "Equatorial Enrichment Ratio" can be calculated as (Mean Equatorial Intensity) / (Mean Polar Intensity).

-

Interpretation: A high ratio (>1) in control cells indicates strong localization, while a ratio approaching 1 in treated cells signifies a loss of localization.

| Condition | Mean Equatorial pMRLC Intensity (A.U.) | Mean Polar pMRLC Intensity (A.U.) | Equatorial Enrichment Ratio | Phenotype |

| Vehicle (DMSO) | 15,250 ± 1,850 | 2,100 ± 450 | 7.26 | Successful furrowing |

| 10 µM Y-27632 | 3,550 ± 980 | 2,950 ± 600 | 1.20 | Cytokinesis failure, binucleation |

Table 2. Representative quantitative data from an immunofluorescence experiment. Data are presented as mean ± SD.

Advanced Methodologies & Future Directions

While immunofluorescence is a cornerstone technique, a multi-faceted approach provides a more robust understanding.

-

Live-Cell Imaging: Expressing fluorescently tagged proteins like MRLC-GFP allows for the real-time visualization of myosin II dynamics in living cells upon inhibitor addition.[24] This can reveal kinetic details that are missed in fixed-cell analysis. FRET-based biosensors can even report on the phosphorylation state of MRLC in real-time.[25]

-

Biochemical Assays: Western blotting of synchronized cell populations can quantify the overall levels of pMRLC, confirming that the inhibitor is reducing phosphorylation. Furthermore, in vitro kinase assays using purified components can directly measure the inhibitory constant (Ki) of a novel compound against ROCK1 and ROCK2.[26][27][28]

-

Drug Development: The central role of the ROCK pathway in cell division makes it an attractive, albeit complex, target for anti-cancer therapies. A key challenge is separating the anti-proliferative effects from on-target toxicities in other tissues. The development of isoform-specific inhibitors (ROCK1 vs. ROCK2) or compounds that target specific downstream interactions may provide more refined therapeutic windows.

Conclusion

The RhoA-ROCK signaling pathway is the essential upstream regulator for the precise spatiotemporal localization and activation of myosin II at the contractile ring during cytokinesis. Through a dual mechanism of direct MRLC phosphorylation and indirect potentiation via MLCP inhibition, ROCK ensures the robust assembly of the machinery that divides one cell into two. The use of specific small molecule inhibitors has been, and continues to be, a powerful and indispensable methodology for dissecting this pathway. The experimental frameworks provided herein offer a validated approach for researchers to investigate this fundamental biological process and to characterize the next generation of targeted therapeutics.

References

-

Totsukawa, G., et al. (2000). Distinct Roles of Rock (Rho-Kinase) and Mlck in Spatial Regulation of Mlc Phosphorylation for Assembly of Stress Fibers and Focal Adhesions in 3t3 Fibroblasts. PubMed Central. Available at: [Link]

-

Dean, S. O., & Spudich, J. A. (2006). Rho Kinase's Role in Myosin Recruitment to the Equatorial Cortex of Mitotic Drosophila S2 Cells Is for Myosin Regulatory Light Chain Phosphorylation. PLOS One. Available at: [Link]

-

Kosako, H., et al. (2000). Rho-kinase/ROCK is involved in cytokinesis through the phosphorylation of myosin light chain and not ezrin/radixin/moesin proteins at the cleavage furrow. PubMed. Available at: [Link]

-

Creative Diagnostics. (n.d.). ROCK Signaling Pathway. Available at: [Link]

-

Thaunat, O., et al. (2012). The RhoA-ROCK pathway in the regulation of T and B cell responses. PubMed Central. Available at: [Link]

-

Rottner, K., et al. (2017). Cell cycle regulation of Rho signaling pathways. PubMed Central. Available at: [Link]

-

An, S. S., & Fabry, B. (2021). Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. MDPI. Available at: [Link]

-

Kim, J. H., et al. (2009). Rho-kinase inhibitor, fasudil, prevents neuronal apoptosis via the Akt activation and PTEN inactivation in the ischemic penumbra of rat brain. PubMed. Available at: [Link]

-

Yoshizaki, H., et al. (2003). Dissecting the Role of Rho-mediated Signaling in Contractile Ring Formation. Journal of Cell Biology. Available at: [Link]

-

Dean, S. O., et al. (2005). Distinct pathways control recruitment and maintenance of myosin II at the cleavage furrow during cytokinesis. PNAS. Available at: [Link]

-

Yoshizaki, H., et al. (2004). Real-time imaging of myosin II regulatory light-chain phosphorylation using a new protein biosensor. PubMed Central. Available at: [Link]

-

Lam, A. T., et al. (2013). Inhibition of ROCK-myosin II signaling pathway enables culturing of human pluripotent stem cells on microcarriers without extracellular matrix coating. PubMed. Available at: [Link]

-

Cell Biolabs, Inc. (n.d.). 96-well ROCK Activity Assay Kit. Available at: [Link]

-

Spudich, J. A. (2008). Determinants of Myosin II Cortical Localization during Cytokinesis. PubMed Central. Available at: [Link]

-

Miroshnikova, Y. A., & Nava, M. M. (2019). Immunohistochemistry for phospho-myosin light chain 2 in adult murine skin. Protocols.io. Available at: [Link]

-

Zang, J. H., & Spudich, J. A. (1998). Myosin II localization during cytokinesis occurs by a mechanism that does not require its motor domain. PubMed Central. Available at: [Link]

-

de la Nava, D., et al. (2022). Inhibitors of ROCK kinases induce multiple mitotic defects and synthetic lethality in BRCA2-deficient cells. bioRxiv. Available at: [Link]

-

Ma, C., et al. (2018). Therapeutic potentials of the Rho kinase inhibitor Fasudil in experimental autoimmune encephalomyelitis and the related mechanisms. PubMed. Available at: [Link]

-

Rees, R. W., et al. (2001). Y-27632, an inhibitor of Rho-kinase, antagonizes noradrenergic contractions in the rabbit and human penile corpus cavernosum. PubMed Central. Available at: [Link]

-

Reker, D., et al. (2006). The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models. AACR Publications. Available at: [Link]

-

Zhang, Y., et al. (2014). Rho-Associated Kinase Inhibitor (Y-27632) Attenuates Doxorubicin-Induced Apoptosis of Human Cardiac Stem Cells. PLOS One. Available at: [Link]

-

Elosegui-Artola, A., et al. (2016). Activation of ROCK and MLCK tunes regional stress fiber formation and mechanics via preferential myosin light chain phosphorylation. Molecular Biology of the Cell. Available at: [Link]

-

Yoneda, A., et al. (2005). The Rho kinases I and II regulate different aspects of myosin II activity. PubMed Central. Available at: [Link]

-

Lee, J. S., et al. (2013). Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy. PubMed Central. Available at: [Link]

-

Kaneko-Kawano, T., et al. (2012). Dynamic Regulation of Myosin Light Chain Phosphorylation by Rho-kinase. PLOS One. Available at: [Link]

-

Wang, Y., et al. (2022). ROCK inhibitor fasudil reduces the expression of inflammatory factors in LPS-induced rat pulmonary microvascular endothelial cells via ROS/NF-κB pathway. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Immunofluorescence staining of myosin II. Available at: [Link]

-

Yumura, S., et al. (2000). Myosin Heavy Chain Phosphorylation Sites Regulate Myosin Localization during Cytokinesis in Live Cells. Molecular Biology of the Cell. Available at: [Link]

-

Uehata, M., et al. (2000). Pharmacological Properties of Y-27632, a Specific Inhibitor of Rho-Associated Kinases. ResearchGate. Available at: [Link]

-

Sadok, A., & Marshall, C. J. (2014). Rho-associated kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis. PubMed Central. Available at: [Link]

-

Dubé, P., et al. (2009). Y27632, a Rho-activated kinase inhibitor, normalizes dysregulation in alpha1-adrenergic receptor-induced contraction of Lyon hypertensive rat artery smooth muscle. NIH. Available at: [Link]

-

Wang, Y., et al. (2009). ROCK isoform regulation of myosin phosphatase and contractility in vascular smooth muscle cells. PubMed. Available at: [Link]

-

Wang, Y., et al. (2009). ROCK Isoform Regulation of Myosin Phosphatase and Contractility in Vascular Smooth Muscle Cells. PubMed Central. Available at: [Link]

-

Estravis, M., et al. (2023). Myosin II regulatory light chain phosphorylation and formin availability modulate cytokinesis upon changes in carbohydrate metabolism. eLife. Available at: [Link]

Sources

- 1. Inhibitors of ROCK kinases induce multiple mitotic defects and synthetic lethality in BRCA2-deficient cells | bioRxiv [biorxiv.org]

- 2. pnas.org [pnas.org]

- 3. The RhoA-ROCK pathway in the regulation of T and B cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell cycle regulation of Rho signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

- 6. Dynamic Regulation of Myosin Light Chain Phosphorylation by Rho-kinase | PLOS One [journals.plos.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. ROCK Isoform Regulation of Myosin Phosphatase and Contractility in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rho-kinase/ROCK is involved in cytokinesis through the phosphorylation of myosin light chain and not ezrin/radixin/moesin proteins at the cleavage furrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phospho-Myosin Light Chain 2 (Ser19) Mouse Monoclonal Antibody (#3675) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 11. molbiolcell.org [molbiolcell.org]

- 12. Distinct Roles of Rock (Rho-Kinase) and Mlck in Spatial Regulation of Mlc Phosphorylation for Assembly of Stress Fibers and Focal Adhesions in 3t3 Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ROCK isoform regulation of myosin phosphatase and contractility in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rho Kinase's Role in Myosin Recruitment to the Equatorial Cortex of Mitotic Drosophila S2 Cells Is for Myosin Regulatory Light Chain Phosphorylation | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. Rho-Associated Kinase Inhibitor (Y-27632) Attenuates Doxorubicin-Induced Apoptosis of Human Cardiac Stem Cells | PLOS One [journals.plos.org]

- 17. Y27632, a Rho-activated kinase inhibitor, normalizes dysregulation in alpha1-adrenergic receptor-induced contraction of Lyon hypertensive rat artery smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Therapeutic potentials of the Rho kinase inhibitor Fasudil in experimental autoimmune encephalomyelitis and the related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ROCK inhibitor fasudil reduces the expression of inflammatory factors in LPS-induced rat pulmonary microvascular endothelial cells via ROS/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibition of ROCK-myosin II signaling pathway enables culturing of human pluripotent stem cells on microcarriers without extracellular matrix coating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Immunohistochemistry for phospho-myosin light chain 2 in adult murine skin [protocols.io]

- 23. Quantifying myosin light chain phosphorylation in single adherent cells with automated fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. molbiolcell.org [molbiolcell.org]

- 25. Real-time imaging of myosin II regulatory light-chain phosphorylation using a new protein biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 26. cellbiolabs.com [cellbiolabs.com]

- 27. ROCK Activity Assay Kit (ab211175) | Abcam [abcam.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Profiling Rhodblock 4-Mediated Modulation of Phospho-MRLC in Drosophila Cells

Topic: Rhodblock 4 effect on phospho-MRLC levels in Drosophila cells Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide details the mechanistic impact and experimental profiling of Rhodblock 4 , a small molecule inhibitor identified in high-throughput chemical screens (Castoreno et al., 2010), on Myosin Regulatory Light Chain (MRLC) phosphorylation in Drosophila melanogaster cell lines (S2 and Kc167).

While Rhodblock 6 is widely recognized as a direct ATP-competitive inhibitor of Rho Kinase (Rok/ROCK), Rhodblock 4 operates via a distinct, non-kinase-targeting mechanism that nonetheless results in the failure of phospho-MRLC (pMRLC) accumulation at the cleavage furrow during cytokinesis. This guide provides the protocols, mechanistic insights, and data interpretation frameworks necessary to utilize Rhodblock 4 as a probe for dissecting actomyosin contractility and Rho pathway spatial regulation.

Mechanistic Framework: The Rho-Rok-MRLC Axis

To understand the perturbation caused by Rhodblock 4, one must first establish the canonical signaling pathway governing cytokinesis in Drosophila.

The Canonical Pathway

-

RhoA Activation: The small GTPase Rho1 (RhoA homolog) is activated (GTP-bound) at the equatorial cortex.

-

Rok Recruitment: Active Rho1 recruits and activates Rho kinase (Rok).

-

MRLC Phosphorylation: Rok phosphorylates the regulatory light chain of non-muscle myosin II (Sqh in Drosophila) at conserved Serine-21 (equivalent to mammalian Ser19) and Threonine-20 (Thr18).[1]

-

Actomyosin Assembly: Phosphorylated MRLC (pMRLC) drives myosin filament assembly and actin cross-linking, generating the contractile force required for the cleavage furrow.

Rhodblock 4 vs. Rhodblock 6

Unlike Rhodblock 6, which directly inhibits Rok enzymatic activity (leading to global loss of stress fibers and pMRLC), Rhodblock 4 induces a phenotype characterized by cell rounding and blebbing .[2] Crucially, it prevents the specific recruitment and accumulation of pMRLC at the cleavage furrow, decoupling the cortical contractile machinery from the cytokinetic spatial cues.

Pathway Visualization

The following diagram illustrates the Rho signaling cascade and the differential inhibition points of Rhodblock 6 and Rhodblock 4.

Caption: Differential impact of Rhodblocks on the Rho1-Rok-Sqh signaling axis. Rb6 inhibits kinase activity; Rb4 disrupts spatial accumulation.

Experimental Protocols

Reagents and Cell Culture

-

Cell Lines: Drosophila S2 or Kc167 cells.

-

Culture Medium: Schneider’s Drosophila Medium + 10% Heat-Inactivated FBS.

-

Compound: Rhodblock 4 (Custom synthesis or library hit; reference Castoreno et al., 2010 for structure).

-

Antibodies:

-

Primary: Rabbit anti-phospho-Myosin Light Chain 2 (Ser19) (Cell Signaling Technology #3671). Note: This antibody cross-reacts with Drosophila Sqh phosphorylated at Ser21.

-

Secondary: Goat anti-rabbit Alexa Fluor 488/568.

-

Protocol: Immunofluorescence Analysis of pMRLC

This protocol is designed to visualize the localization defect caused by Rhodblock 4.

-

Seeding: Plate

Kc167 cells on Concanavalin A-coated coverslips. Allow to spread for 2 hours. -

Sensitization (Optional but Recommended): To amplify phenotypes, treat cells with low-dose Rho1 dsRNA (1 µg/mL) overnight. Note: Castoreno et al. utilized this "chemical genetic" approach to identify the compounds.

-

Treatment:

-

Aspirate media and replace with fresh media containing 50 µM Rhodblock 4 .

-

Incubate for 4 hours at 25°C.

-

Controls: DMSO (Negative), 50 µM Rhodblock 6 or Y-27632 (Positive/Rok Inhibition).

-

-

Fixation (Critical Step):

-

Fix cells in 10% trichloroacetic acid (TCA) for 15 minutes on ice.

-

Why TCA? TCA precipitates proteins and halts phosphatase activity instantly, preserving the labile phospho-Ser21 signal better than PFA in many Drosophila contexts.

-

Alternative: 4% Paraformaldehyde (PFA) in PBS for 20 mins (standard, but risk of phospho-signal loss).

-

-

Staining:

-

Permeabilize/Block: 0.1% Triton X-100 + 1% BSA in PBS (PBST) for 30 mins.

-

Primary Ab: Anti-pMRLC (1:50) in PBST overnight at 4°C.

-

Wash: 3x 5 mins PBS.

-

Secondary Ab: Alexa Fluor (1:500) + Phalloidin (Actin) + DAPI (DNA) for 1 hour at RT.

-

-

Imaging: Confocal microscopy focusing on dividing cells (anaphase/telophase).

Protocol: Western Blot Quantification

To determine if Rhodblock 4 affects global pMRLC levels versus local recruitment.

-

Lysis: Treat

S2 cells with Rhodblock 4 (50 µM, 4h). Lyse in 2x Laemmli buffer containing phosphatase inhibitors (PhosSTOP). Boil immediately to prevent phosphatase activity. -

Separation: Run on 12% SDS-PAGE.

-

Blotting: Transfer to PVDF membrane.

-

Detection: Probe with anti-pMRLC (1:1000) and anti-Total MRLC (Sqh) or anti-Tubulin.

Data Interpretation & Expected Results

The following table summarizes the expected phenotypic and biochemical profiles when comparing Rhodblock 4 to standard controls.

| Feature | Control (DMSO) | Rhodblock 6 (Rok Inhibitor) | Rhodblock 4 (Pathway Inhibitor) |

| Cell Morphology | Flat, spread (interphase); Furrowing (mitosis) | Flattened, loss of stress fibers | Rounding, Blebbing |

| Cytokinesis | Successful abscission | Failure (Binucleate) | Failure (Binucleate) |

| pMRLC Localization | Sharp ring at cleavage furrow | Diffuse / Absent at furrow | Absent at furrow / Mislocalized |

| Global pMRLC Levels (WB) | High | Significantly Decreased | Moderately Decreased / Unchanged * |

| Actin Cytoskeleton | Organized cortical ring | Disrupted stress fibers | Disorganized cortex |

*Note: Unlike Rb6, Rb4 may not abolish global phosphorylation, but specifically prevents the accumulation of pMRLC at the furrow, suggesting a defect in recruitment or scaffold stability rather than pure kinase inhibition.

Workflow Logic

The following diagram outlines the decision matrix for validating Rhodblock 4 effects.

Caption: Experimental workflow for validating Rhodblock 4 activity via spatial (IF) and quantitative (WB) readouts.

References

-

Castoreno, A. B., Smurnyy, Y., Torres, A. D., Vokes, M. S., Jones, T. R., Carpenter, A. E., & Eggert, U. S. (2010). Small molecules discovered in a pathway screen target the Rho pathway in cytokinesis.[3][4] Nature Chemical Biology, 6(6), 457–463. [Link]

-

Eggert, U. S., et al. (2004). Parallel chemical genetic and genome-wide RNAi screens identify cytokinesis inhibitors and targets. PLoS Biology, 2(12), e379. [Link]

-

Dean, S. O., et al. (2005). Visualizing the dynamics of cell division by profiling small-molecule effects. BMC Cell Biology, 6, 2. [Link][2]

-

Hickson, G. R., et al. (2006). Rho-kinase controls cell shape changes during cytokinesis. Current Biology, 16(4), 359-370. [Link]

Sources

Navigating the Rho Kinase Pathway: A Technical Guide to Strategic Inhibition—Rhoblock 4 vs. ROCK Inhibitors

For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of cellular signaling, the Rho/ROCK pathway presents a landscape rich with therapeutic potential and intricate regulatory networks. This guide provides an in-depth technical exploration of two key strategies for pathway modulation: upstream inhibition of the central RhoA node using Rhoblock 4 and targeted downstream inhibition of its primary effector, ROCK. Understanding the nuances, experimental implications, and differential outcomes of these approaches is paramount for designing robust experiments and accelerating the discovery of novel therapeutics.

The Rho/ROCK Signaling Axis: A Master Regulator of Cellular Architecture and Function

The Rho family of small GTPases, with RhoA being a principal member, act as molecular switches that cycle between an active GTP-bound and an inactive GDP-bound state.[1] This tightly controlled cycle, governed by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs), allows cells to respond to a myriad of extracellular cues.[1] When activated, RhoA orchestrates a wide range of cellular processes critical for tissue homeostasis, including cytoskeletal dynamics, cell migration, proliferation, and apoptosis.[1]

One of the most well-characterized downstream effector pathways of RhoA is mediated by the Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2.[2] Upon binding to active RhoA, ROCK kinases phosphorylate a host of substrates that converge to regulate actomyosin contractility and stress fiber formation.[2] Key among these are Myosin Light Chain (MLC) and the Myosin Light Chain Phosphatase (MLCP) targeting subunit (MYPT1), which collectively increase cellular tension and drive morphological changes.[2]

However, it is crucial to recognize that RhoA's influence is not solely funneled through ROCK. Active RhoA also engages with other effectors, such as the formin mDia, which plays a distinct role in actin polymerization and microtubule stabilization. This divergence of signaling is the central thesis of this guide, as the choice to inhibit the entire RhoA node versus the specific ROCK branch has profound and distinct experimental consequences.

Caption: The core Rho/ROCK signaling pathway.

Upstream Intervention: The Mechanism of Rhoblock 4 (Cell-Permeable C3 Transferase)

For researchers aiming to ablate the entirety of RhoA-mediated signaling, a direct inhibitor of the RhoA protein itself is the most effective tool. Rhoblock 4 is a commercially available, cell-permeable version of C3 transferase, an exoenzyme from Clostridium botulinum.[3][4]

Mechanism of Action: The catalytic component, C3 transferase, specifically targets and inactivates Rho isoforms (RhoA, RhoB, and RhoC) through ADP-ribosylation at asparagine-41.[4] This modification occurs within the effector-binding domain of Rho, sterically hindering its ability to interact with all downstream effectors, including ROCK and mDia.[4] Critically, C3 transferase does not affect other Rho family GTPases like Rac1 or Cdc42, ensuring specificity for the Rho subfamily.[3]

The key innovation of Rhoblock 4 and similar reagents (e.g., Cytoskeleton, Inc.'s CT04) is the conjugation of C3 transferase to a proprietary cell-penetrating moiety.[3] This overcomes the major limitation of the native C3 enzyme, which is poorly permeable to the cell membrane.[4] This modification allows for the rapid and efficient inactivation of intracellular Rho proteins, often within 2 to 4 hours of treatment, a significant improvement over the overnight incubations required for the unmodified enzyme.[3][4]

Experimental Rationale for Choosing RhoA Inhibition: The decision to use a RhoA inhibitor like Rhoblock 4 is driven by the need to investigate the collective contribution of all RhoA-dependent signaling pathways. This is particularly relevant when:

-

The relative contributions of different RhoA effectors (ROCK, mDia, etc.) in a specific cellular process are unknown.

-

The experimental goal is to create a strong phenotype by completely shutting down RhoA-mediated contractility and actin dynamics.

-

The research question involves dissecting signaling pathways upstream of RhoA, using its inactivation as a definitive endpoint.

Downstream Targeting: The Precision of ROCK Inhibitors

In contrast to the broad-spectrum inhibition of RhoA, ROCK inhibitors offer a more targeted approach, focusing on the primary mediators of RhoA-induced contractility. The most widely used small molecule ROCK inhibitors in research are Y-27632 and Fasudil (HA-1077).

Mechanism of Action: Both Y-27632 and Fasudil are ATP-competitive inhibitors that bind to the kinase domain of ROCK1 and ROCK2, preventing the phosphorylation of their downstream substrates.[5][6] This selective inhibition blocks the ROCK-mediated phosphorylation of MLC and the inactivation of MLCP, leading to a rapid and potent reduction in actomyosin contractility and the disassembly of stress fibers.[5]

Experimental Rationale for Choosing ROCK Inhibition: Targeting ROCK is often the preferred strategy when the experimental focus is specifically on the contractile aspects of the RhoA pathway. Key reasons to select a ROCK inhibitor include:

-

Isolating ROCK-specific effects: It allows for the study of cellular processes specifically driven by ROCK activity, leaving other RhoA effector pathways, such as mDia-mediated actin polymerization, intact.

-

Investigating the "RhoA-ROCK" axis: This is the classic application, where researchers aim to confirm that a RhoA-mediated phenotype is specifically transduced through ROCK.

-

Avoiding broader cellular disruption: In some contexts, complete RhoA inhibition can lead to dramatic changes in cell morphology that may mask more subtle, ROCK-specific functions. For instance, some studies have shown that RhoA knockdown can paradoxically increase the migration of certain cell types, an effect not seen with ROCK inhibition alone, suggesting a complex interplay between different RhoA effectors.[7]

Comparative Analysis: Choosing the Right Tool for the Job

The choice between Rhoblock 4 and a ROCK inhibitor is a critical experimental design decision. The following table summarizes the key characteristics and expected outcomes to guide this selection.

| Feature | Rhoblock 4 (C3 Transferase-based) | ROCK Inhibitors (e.g., Y-27632, Fasudil) |

| Target | RhoA, RhoB, RhoC proteins | ROCK1 and ROCK2 kinases |

| Mechanism | ADP-ribosylation of Asn41, preventing effector binding | ATP-competitive inhibition of the kinase domain |

| Specificity | Specific to Rho subfamily (A, B, C) | Primarily ROCK1/2; some off-target effects on other kinases at high concentrations |

| Affected Pathways | All RhoA/B/C downstream pathways (ROCK, mDia, etc.) | Primarily the ROCK-mediated pathway (MLC, MLCP phosphorylation) |

| Onset of Action | Moderate (typically 2-4 hours)[3] | Rapid (minutes to 1 hour) |

| Reversibility | Irreversible enzymatic modification[8] | Reversible small molecule inhibition |

| Primary Cellular Effect | Comprehensive disruption of Rho-mediated cytoskeletal organization | Potent and specific reduction in actomyosin contractility and stress fibers[9] |

| Ideal Use Case | Investigating the total contribution of Rho signaling; studying upstream regulators of RhoA. | Isolating ROCK-specific functions; confirming a phenotype is mediated by the RhoA-ROCK axis. |

Experimental Validation and Protocols

A cornerstone of scientific integrity is the validation of your chosen inhibitory strategy. Simply adding an inhibitor and observing a phenotype is insufficient. The following protocols provide a framework for robust experimental design and self-validation.

Measuring Inhibitor Efficacy: RhoA and ROCK Activity Assays

A. RhoA Activity Assay (G-LISA)

The G-LISA™ is a 96-well, ELISA-based assay that offers a rapid and quantitative method for measuring active, GTP-bound RhoA, overcoming some of the limitations of traditional pull-down assays.[10]

Principle: Cell lysates are added to a plate coated with a Rho-GTP-binding protein. Active RhoA from the lysate binds to the plate, while inactive RhoA is washed away. The bound active RhoA is then detected with a specific primary antibody followed by a secondary antibody linked to a detection reagent.

Protocol Outline (adapted from commercial kits):

-

Cell Lysis: Treat cells with Rhoblock 4 (or vehicle control) for the desired time. Lyse cells in ice-cold lysis buffer provided with the kit and immediately clarify the lysate by centrifugation.

-

Protein Concentration: Determine and equalize the protein concentration of all samples.

-

Binding: Add equal amounts of protein lysate to the G-LISA plate wells. Incubate for 30 minutes with agitation to allow active RhoA to bind.

-

Washing: Wash wells multiple times to remove unbound protein and inactive RhoA.

-

Detection: Add the anti-RhoA primary antibody, followed by incubation. Wash, then add the HRP-conjugated secondary antibody.

-

Readout: Add HRP substrate and measure absorbance (typically at 490 nm).

-

Validation:

-

Positive Control: Untreated or agonist-stimulated cell lysate.

-

Negative Control: Lysate from Rhoblock 4-treated cells should show a significant decrease in signal compared to the positive control.

-

Blank: Lysis buffer only.

-

Caption: G-LISA workflow for RhoA activity.

B. ROCK Activity Assay (Western Blot for p-MYPT1)

A reliable method to confirm ROCK activity is to measure the phosphorylation status of its direct substrate, MYPT1, via Western blot. Inhibition of ROCK will lead to a decrease in phosphorylated MYPT1 (p-MYPT1).

Principle: ROCK phosphorylates MYPT1 at Threonine-853 (in humans). A phospho-specific antibody can detect this event, and the signal can be normalized to total MYPT1 or a loading control.

Protocol Outline:

-

Treatment and Lysis: Treat cells with a ROCK inhibitor (e.g., Y-27632) or vehicle control. Lyse cells in a buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve phosphorylation states.

-

Protein Quantification: Perform a BCA or Bradford assay to determine and equalize protein concentrations.

-

SDS-PAGE and Transfer: Separate protein lysates via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

-

Incubate with a primary antibody against p-MYPT1 (Thr853).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Develop with an enhanced chemiluminescence (ECL) substrate and image.

-

-

Validation and Normalization:

-

Strip the blot and re-probe for total MYPT1 or a loading control (e.g., GAPDH, β-actin) to ensure equal loading.

-

Positive Control: Lysate from untreated or agonist-stimulated cells should show a strong p-MYPT1 band.

-

Negative Control: Lysate from ROCK inhibitor-treated cells should show a marked reduction in the p-MYPT1 signal.

-

Assessing Phenotypic Outcomes: The Cell Migration Scratch Assay

This assay provides a straightforward method to assess the impact of RhoA vs. ROCK inhibition on collective cell migration.

Protocol Outline:

-

Create Monolayer: Seed cells in a multi-well plate and grow to 90-100% confluence.

-

Inhibitor Pre-treatment: Pre-treat the cells with Rhoblock 4, a ROCK inhibitor (e.g., 10 µM Y-27632), or vehicle control for the appropriate time (e.g., 2 hours for Rhoblock 4, 30-60 minutes for Y-27632).

-

Create Scratch: Use a sterile pipette tip to create a uniform "wound" or scratch in the cell monolayer.

-

Wash and Image (T=0): Gently wash with media to remove detached cells. Replace with fresh media containing the inhibitors. Immediately acquire images of the scratch at multiple defined points using a phase-contrast microscope. This is the T=0 time point.

-

Incubate and Image: Incubate the plate and acquire images of the same locations at regular intervals (e.g., every 4-8 hours) for 24-48 hours.

-

Analysis: Quantify the area of the scratch at each time point using software like ImageJ. Calculate the rate of wound closure for each condition.

-

Interpreting Causality:

-

If both Rhoblock 4 and the ROCK inhibitor significantly slow migration compared to the control, it suggests the RhoA-ROCK axis is the primary driver of this process.

-

If Rhoblock 4 has a stronger inhibitory effect than the ROCK inhibitor, it implies that other RhoA effectors (like mDia) also contribute to migration.

-

If the ROCK inhibitor slows migration but Rhoblock 4 has a different or even opposite effect, it points to a more complex regulatory network where non-ROCK effectors of RhoA play a distinct, perhaps opposing, role in cell motility.[7]

-

Caption: Workflow for a comparative scratch assay.

Conclusion: A Strategic Choice Based on Scientific Inquiry

References

-

Universal Biologicals. (n.d.). Cell Permeable Rho Inhibitor (C3 Trans based)) (CT04-GRP). Retrieved from [Link]

-

Hölzel-Diagnostika. (n.d.). Cell Permeable Rho Inhibitor (C3 Trans based)) (CT04-A). Retrieved from [Link]

-

Haque, A., et al. (2018). RhoA/ROCK pathway: implication in osteoarthritis and therapeutic targets. Rheumatology International, 38(5), 735-743. Retrieved from [Link]

-

Bio-Techne. (2024). What are RHOA inhibitors and how do they work? Retrieved from [Link]

-

Wikipedia. (2023). Rho-kinase inhibitor. Retrieved from [Link]

-

Sorriento, D., et al. (2018). ROCK (RhoA/Rho Kinase) in Cardiovascular–Renal Pathophysiology: A Review of New Advancements. International Journal of Molecular Sciences, 19(9), 2748. Retrieved from [Link]

-

Bhatt, A. D., et al. (2016). C3 transferase gene therapy for continuous conditional RhoA inhibition. Molecular Therapy - Methods & Clinical Development, 5, 16032. Retrieved from [Link]

-

O'Connor, E. R., & Chen, M. J. (2013). CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. Cell Cycle, 12(11), 1686-1687. Retrieved from [Link]

-

Lessey, E. C., et al. (2012). ACTIVATION OF ROCK BY RHOA IS REGULATED BY CELL ADHESION, SHAPE, AND CYTOSKELETAL TENSION. Cellular and Molecular Bioengineering, 5(2), 189-199. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Western blot assay was performed to evaluate the effect of ROCK... Retrieved from [Link]

-

Aspenström, P. (2010). Rho GTPases and their effector proteins. Biochemical and Biophysical Research Communications, 391(1), 1-6. Retrieved from [Link]

-

Omoto, T., et al. (2015). Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells. Cancer Cell International, 15, 48. Retrieved from [Link]

-

Sarkisian, M. R., et al. (2024). YAP controls cell migration and invasion through a Rho-GTPase switch. bioRxiv. Retrieved from [Link]

-

D'Souza-Schorey, C., & Chavrier, P. (2006). Advantages and limitations of cell-based assays for GTPase activation and regulation. Methods in Enzymology, 406, 3-17. Retrieved from [Link]

-

Riento, K., et al. (2003). RhoE Binds to ROCK I and Inhibits Downstream Signaling. Molecular and Cellular Biology, 23(12), 4219-4229. Retrieved from [Link]

-

Wang, M., et al. (2023). Inhibition of RhoA/ROCK signalling pathway activity improves neural damage and cognitive deficits in the fluorosis model. Ecotoxicology and Environmental Safety, 266, 115599. Retrieved from [Link]

-

Loirand, G. (2015). New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction. Journal of Smooth Muscle Research, 51, 57-67. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantitative comparison of effects of cytoskeletal inhibitors on rates... Retrieved from [Link]

-

Asghar, U., et al. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. Journal of Cancer Research and Clinical Oncology, 147(9), 2537-2550. Retrieved from [Link]

-

Kümper, S., & Ridley, A. J. (2011). The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease. Frontiers in Pharmacology, 2, 65. Retrieved from [Link]

-

Vega, F. M., & Ridley, A. J. (2011). RhoA and RhoC have distinct roles in migration and invasion by acting through different targets. The Journal of Cell Biology, 193(4), 657-666. Retrieved from [Link]

-

Geburek, F., et al. (2023). Influence of Rho/ROCK inhibitor Y-27632 on proliferation of equine mesenchymal stromal cells. Frontiers in Veterinary Science, 10, 1188613. Retrieved from [Link]

-

ResearchGate. (2015). Does anybody has experience with the Rho activation assay kit from Millipore? Retrieved from [Link]

-